1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Drug-likeness Permeability

1-(2,4-Dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-87-7; ChemDiv ID 4409-0012) is a discrete small-molecule screening compound within the 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine class, a scaffold established as a pharmacophore for ATP-competitive inhibition of EGFR and cyclin-dependent kinase 2 (CDK2). The compound bears an N1-(2,4-dimethylphenyl) substituent and a C4-(phenylamino) group, yielding a molecular weight of 315.38 Da (C19H17N5), a calculated logP of approximately 5.0, a polar surface area of 43.7 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C19H17N5
Molecular Weight 315.38
CAS No. 393784-87-7
Cat. No. B2826626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS393784-87-7
Molecular FormulaC19H17N5
Molecular Weight315.38
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4)C
InChIInChI=1S/C19H17N5/c1-13-8-9-17(14(2)10-13)24-19-16(11-22-24)18(20-12-21-19)23-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,23)
InChIKeyNSGXVUYONRSOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-87-7): Procurement-Relevant Profile for Kinase-Targeted Screening


1-(2,4-Dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-87-7; ChemDiv ID 4409-0012) is a discrete small-molecule screening compound within the 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine class, a scaffold established as a pharmacophore for ATP-competitive inhibition of EGFR and cyclin-dependent kinase 2 (CDK2) [1]. The compound bears an N1-(2,4-dimethylphenyl) substituent and a C4-(phenylamino) group, yielding a molecular weight of 315.38 Da (C19H17N5), a calculated logP of approximately 5.0, a polar surface area of 43.7 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . It is supplied as a screening-grade solid by ChemDiv and catalogued in PubChem (CID 950411) [2].

Why Pyrazolo[3,4-d]pyrimidine Analogs Are Not Interchangeable: Substitution-Dependent Target Engagement for CAS 393784-87-7


Within the 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine series, kinase inhibitory potency and selectivity are exquisitely sensitive to both the N1-aryl and C4-anilino substituents [1]. The foundational SAR study by Traxler et al. demonstrated that specific N1-aryl modifications shift EGFR IC50 values from >10 µM to sub-10 nM, while Kim et al. showed that N1-substitution generally reduces CDK2 inhibitory activity compared to N1-unsubstituted analogs [2]. The target compound's N1-(2,4-dimethylphenyl) group introduces distinct steric and electronic properties (cLogP ~5.0 vs. ~1.5 for the N1-unsubstituted parent PP3) that are predicted to alter kinase selectivity, cellular permeability, and metabolic stability relative to the commonly used negative control PP3 (CAS 5334-30-5) or the mGluR4 PAM VU0080241 (CAS 393845-24-4), which shares the identical N1 substituent but a divergent C4 group . Generic substitution with any other pyrazolo[3,4-d]pyrimidine analog without accounting for these substitution-dependent effects will confound structure-activity interpretation and lead to irreproducible screening outcomes.

Quantitative Differentiation Evidence for 1-(2,4-Dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Physicochemical Differentiation from PP3 (Des-Methyl Analog): Lipophilicity and Predicted Membrane Permeability

The target compound bears N1-(2,4-dimethylphenyl), whereas the widely used reference compound PP3 (CAS 5334-30-5) bears N1-phenyl. The two methyl groups increase calculated logP from approximately 1.5 (PP3) to 5.0 (target compound) . This ~3.5 log unit increase in lipophilicity is predicted to substantially enhance passive membrane permeability and is expected to alter both cellular uptake kinetics and off-target binding profiles. Users procuring PP3 as a negative control for Src kinase assays cannot assume equivalent cellular exposure or target engagement for the target compound [1].

Lipophilicity Drug-likeness Permeability

C4-Anilino Pharmacophore: Class-Level EGFR Inhibitory Activity

The 4-(phenylamino) substituent present in the target compound is the defining pharmacophoric element for EGFR tyrosine kinase inhibition in this scaffold class. Traxler et al. demonstrated that optimized 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidines achieve EGFR IC50 values below 10 nM, with high selectivity over c-Src, v-Abl, PKCα, and CDK1 [1]. PP3, which bears the identical 4-(phenylamino) group but lacks N1-methyl substitution, inhibits EGFR with an IC50 of 2.7 µM . The target compound therefore retains the core EGFR pharmacophore while the N1-dimethylphenyl modification may modulate potency and kinase selectivity relative to PP3. Direct EGFR IC50 data for the target compound are not publicly available at this time.

EGFR Tyrosine kinase inhibitor Pharmacophore

N1-Substitution Effect on CDK2 Inhibitory Activity: SAR from Kim et al. (2003)

Kim et al. (2003) established that within the 4-anilino-pyrazolo[3,4-d]pyrimidine series, N1-unsubstituted compounds (e.g., 30a,b, 33a,b, 36a,b) exhibited higher CDK2 inhibitory potency than N1-substituted analogs (e.g., 32a,b, 34a,b) [1]. The target compound carries an N1-(2,4-dimethylphenyl) substituent, placing it in the N1-substituted category. Based on this SAR, the target compound is predicted to show attenuated CDK2 inhibition relative to N1-unsubstituted analogs. Simultaneously, Kim et al. reported that most 4-anilino compounds in their series lacked significant EGFR activity, suggesting a potential reciprocal relationship between CDK2 and EGFR target engagement that is modulated by N1 substitution pattern [1]. This SAR vector differentiates the target compound from both N1-unsubstituted CDK2-preferring analogs and from VU0080241, which shares the N1-(2,4-dimethylphenyl) group but substitutes the C4-anilino with a 3-methylpiperidine moiety, redirecting activity entirely to mGluR4 positive allosteric modulation (EC50 = 4.6 µM) [2].

CDK2 Cell cycle Kinase selectivity

Structural Differentiation from VU0080241: Divergent C4 Substitution Determines Target Class

The target compound and VU0080241 (CAS 393845-24-4) share an identical N1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine core but differ at C4: the target compound bears an anilino (NH-Ph) group, whereas VU0080241 bears a 3-methylpiperidin-1-yl moiety. This single-point substitution divergence redirects biological activity entirely: VU0080241 is a confirmed mGluR4 positive allosteric modulator with an EC50 of 4.6 µM and no reported kinase activity [1], while the target compound's 4-(phenylamino) group places it within the kinase inhibitor pharmacophore characterized by Traxler et al. [2]. These two compounds exemplify how C4 substitution alone can toggle target engagement between a GPCR (mGluR4) and protein kinases (EGFR, CDK2). Users seeking a kinase-focused scaffold must procure the C4-anilino variant; those requiring an mGluR4 chemical probe must procure the C4-piperidine variant.

Target selectivity GPCR Kinase Chemical probe

Available Purity and Supply Specifications from ChemDiv Screening Compound Inventory

The target compound is catalogued by ChemDiv as Compound ID 4409-0012 with an available quantity of 2 mg and a typical shipping time of one week . CheMenu lists the compound under catalog number CM675391 with a stated purity of ≥95% . No formal certificate of analysis or batch-specific purity data are publicly accessible for this specific compound. In contrast, the comparator PP3 (CAS 5334-30-5) is widely available from multiple vendors (Tocris, MedChemExpress, Abcam) at ≥97–99% purity with documented batch-specific CoA, and VU0080241 is available at 99.69% purity from MedChemExpress . The lower documented purity ceiling and more limited supply chain for the target compound are procurement-relevant factors for assay reproducibility.

Screening compound Purity Supply chain Reproducibility

Procurement-Driven Application Scenarios for 1-(2,4-Dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Selectivity Profiling: EGFR vs. CDK2 Discrimination Studies

The compound is best deployed as a test article in kinase selectivity panels designed to dissect the contribution of N1-aryl substitution to the EGFR/CDK2 selectivity balance. Based on the Kim et al. (2003) SAR showing that N1-substitution reduces CDK2 potency [1] and the Traxler et al. (1997) demonstration that 4-(phenylamino) compounds can achieve sub-nM EGFR inhibition , the target compound is predicted to exhibit a higher EGFR/CDK2 selectivity ratio than N1-unsubstituted analogs such as PP3. A side-by-side comparison of the target compound, PP3 (EGFR IC50 = 2.7 µM), and N1-unsubstituted 4-anilino reference compounds in parallel EGFR and CDK2 enzymatic assays would directly test the hypothesis that the 2,4-dimethylphenyl group drives selectivity toward EGFR.

Structure-Activity Relationship (SAR) Expansion Around the N1 Position in 4-Anilino-Pyrazolo[3,4-d]pyrimidines

For medicinal chemistry teams expanding SAR beyond the prototypical PP3 scaffold, this compound provides a distinct N1-substitution vector. The 2,4-dimethylphenyl group increases lipophilicity by ~3.5 log units relative to the N1-phenyl baseline [1], offering a tool to study the impact of increased hydrophobicity on cellular permeability, metabolic stability, and off-target kinase engagement. The compound can serve as a reference for comparing N1-(2,4-dimethylphenyl) against other N1-aryl variants in systematic kinase panel screens.

Negative Control Design for VU0080241-Based mGluR4 PAM Assays

Because the target compound and VU0080241 share an identical N1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine core but differ critically at C4 (anilino vs. 3-methylpiperidin-1-yl), the target compound may serve as a structural control in mGluR4 PAM assays to confirm that observed activity is C4-dependent. Since VU0080241 is an mGluR4 PAM with EC50 = 4.6 µM [1], the target compound should be inactive in mGluR4 assays if the C4-anilino group disrupts the allosteric pharmacophore. This application requires empirical confirmation.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a cLogP of ~5.0, tPSA of 43.7 Ų, and one HBD [1], the compound's physicochemical profile sits near the upper boundary of typical CNS drug-likeness criteria (cLogP <5, tPSA <90 Ų). It can be used as a reference standard in permeability assays (PAMPA, Caco-2) to benchmark the impact of N1-aryl lipophilicity on passive diffusion and P-glycoprotein efflux ratio within the pyrazolo[3,4-d]pyrimidine class. Comparative permeability data with the less lipophilic PP3 (cLogP ~1.5) would quantify the contribution of the dimethyl substitution to membrane transit.

Quote Request

Request a Quote for 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.